molecular formula C11H16N2O2 B2360396 Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane CAS No. 871239-62-2

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane

Cat. No.: B2360396
CAS No.: 871239-62-2
M. Wt: 208.261
InChI Key: NQLPDUDIPJLXMZ-PSVAKVPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc) group at the 3-position and a cyano substituent at the 6-position in the exo configuration. This structure is critical in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active molecules. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the cyano group can act as a versatile functional handle for further derivatization .

The compound’s rigid bicyclic framework mimics conformational restraints found in bioactive molecules, making it valuable for targeting receptors such as glycine transporters (GlyT1) and calcium channels, as evidenced by patents detailing its use in neurological and cardiovascular therapeutics .

Properties

IUPAC Name

tert-butyl (1S,5R)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3/t7?,8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLPDUDIPJLXMZ-CBLAIPOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Pyrrolidine Derivatives

A common approach involves the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of pyrrolidine precursors. For example, halogenated intermediates like 3-azabicyclo[3.1.0]hex-2-ene are synthesized through N-chlorination or N-bromination of 3-azabicyclo[3.1.0]hexane, followed by elimination. This unsaturated intermediate serves as a substrate for subsequent cyanation.

Oxidation and Trimerization Pathways

Patent EP79200586 details the oxidation of 3-azabicyclo[3.1.0]hexane to form 3-azabicyclo[3.1.0]hex-2-ene trimer , a stable intermediate that undergoes ring-opening reactions with cyanide sources. The trimerization mitigates the strain of the bicyclic system, enabling controlled functionalization.

Regioselective Introduction of the Cyano Group

Direct Cyanide Addition to Unsaturated Intermediates

The single-step cyanation of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) is a pivotal method. For instance, reacting the trimer with HCN in dichloromethane at −20°C yields 2-cyano-3-azabicyclo[3.1.0]hexane with 98.3% chemical purity. This method avoids multi-step sequences and expensive reagents, offering a 61.2% overall yield from 3-azabicyclo[3.1.0]hexane.

Nucleophilic Substitution at Position 6

Alternative routes employ alkylation or Sandmeyer-type reactions to introduce the cyano group. For example, treating a brominated derivative at position 6 with copper(I) cyanide in DMF facilitates substitution, though this method is less stereoselective.

Stereocontrolled Boc Protection of the Exo-3 Amine

Boc-Anhydride-Mediated Protection

The exo-3 amine is protected using di- tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . Solvent choice (e.g., THF or dichloromethane) and low temperatures (0–5°C) favor the exo configuration by minimizing epimerization. The reaction typically achieves >95% conversion, with the Boc group shielding the amine during subsequent transformations.

Resolution of Racemic Mixtures

For enantiomerically pure targets, chiral auxiliaries or enzymatic resolution may be employed. Patent US20100204486A1 describes the use of L-tartaric acid to resolve racemic 3-azabicyclo[3.1.0]hexane derivatives, though this adds complexity to the synthesis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Direct HCN Addition Trimer cyanidation → Boc protection 61.2 Single-step cyanation, high purity Requires handling of HCN
Sandmeyer Substitution Bromination → CuCN substitution 45–50 Avoids gaseous HCN Lower regioselectivity
Enzymatic Resolution Racemic synthesis → chiral resolution 30–40 Enantiomeric purity Multi-step, costly reagents

Mechanistic Insights and Stereochemical Considerations

The endo/exo selectivity in Boc protection arises from steric effects: bulkier reagents favor the less hindered exo face. Density functional theory (DFT) studies suggest that the transition state for Boc group addition adopts a chair-like conformation, stabilizing the exo product. Cyanation via HCN proceeds through a conjugate addition mechanism, where the cyanide anion attacks the electron-deficient β-carbon of the enamine.

Scalability and Industrial Relevance

The direct HCN route (Patent EP79200586) is preferred for large-scale synthesis due to its simplicity and high yield. However, stringent safety protocols are required for HCN handling. Recent advances in flow chemistry enable safer cyanide utilization by minimizing exposure risks.

Chemical Reactions Analysis

Types of Reactions

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:
Recent studies have investigated the compound as part of a series of heterocyclic compounds with potential antitumor properties. The antiproliferative activity was screened against various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines. The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM, demonstrating significant effects on cell cycle distribution and inducing apoptosis in HeLa and CT26 cells .

Stereoselective Synthesis:
Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is also utilized in the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates through cyclopropanation reactions using dirhodium(II) catalysts. This method allows for high levels of diastereoselectivity without the need for chromatographic purification, making it a valuable tool in synthetic organic chemistry .

Structural Comparisons

The structural uniqueness of this compound allows for comparisons with other related compounds, which can provide insights into its potential biological activities:

Compound Name Structure Type Unique Features
Exo-3-boc-6-amino-3-azabicyclo[3.1.0]hexaneBicyclicContains an amino group instead of cyano
Endo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexaneBicyclicDifferent stereochemistry affecting reactivity
TrovafloxacinFluoroquinolone derivativeExhibits potent antibacterial activity

These comparisons highlight the versatility of the azabicyclo framework while showcasing the unique properties imparted by different substituents .

Future Research Directions

While specific biological activity data for this compound is limited, ongoing research is essential to elucidate its pharmacological potential further. Future studies may focus on:

Interaction Studies:
Investigating binding affinities to various receptors and enzymes could reveal therapeutic applications, particularly in neurological functions and metabolic pathways.

Synthetic Derivatives:
Exploring derivatives with modified functional groups may enhance biological activity and broaden the scope of applications in drug design.

Mechanism of Action

The mechanism of action of exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane vs. exo-6-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane

  • Structural Differences: The latter features a Boc-protected aminomethyl group at the 6-position instead of a cyano group. This substitution alters reactivity; the aminomethyl group enables coupling reactions (e.g., amide formation), while the cyano group is more suited for nucleophilic additions or reductions .
  • Applications: The cyano derivative is often used in intermediates requiring further functionalization, whereas the aminomethyl variant is directly incorporated into peptide-like structures .

This compound vs. 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane

  • Key Variation: Replacement of the 6-cyano group with an oxygen atom creates an oxabicyclo system.
  • Synthetic Utility : The oxa variant is less common in drug synthesis but serves as a precursor for oxygen-containing heterocycles .

Stereochemical and Conformational Comparisons

Studies on 3-azabicyclo[3.1.0]hexane derivatives reveal that substituent position and stereochemistry significantly influence conformational preferences. For example:

  • Endo vs. Exo Substituents: Exo-6-cyano derivatives exhibit enhanced stability due to reduced steric clash between the cyano group and the bicyclic core, compared to endo isomers .
  • Impact on Bioactivity: In Trovafloxacin synthesis, the exo-6-amino configuration is essential for antibacterial activity, highlighting the importance of stereochemical control .

Pharmacological Relevance

  • GlyT1 Inhibitors : Derivatives with 3-azabicyclo[3.1.0]hexane scaffolds show promise in treating schizophrenia by modulating glycine transport .
  • Calcium Channel Blockers : Pyrazolylamido-substituted analogs demonstrate efficacy in cardiovascular therapies .

Data Table: Comparative Properties of Selected 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications References
This compound - C11H17N3O2 223.27 Boc, Cyano Antimicrobial intermediates
exo-6-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane 134575-12-5 C11H20N2O2 212.29 Boc, Aminomethyl Peptide-like drug synthesis
3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane 106447-97-6 C9H15NO3 185.22 Boc, Oxa Solubility-enhanced scaffolds
exo-3-Methyl-6-amino-3-azabicyclo[3.1.0]hexane 164799-15-9 C6H12N2 112.17 Methyl, Amino Conformational studies

Research Findings and Mechanistic Insights

  • Conformational Rigidity : NMR and X-ray analyses () demonstrate that exo-6-substituted derivatives adopt chair conformations, enhancing receptor binding predictability .
  • Diastereoselective Synthesis : Work by Gunther Milch () emphasizes reductive decyanation strategies to retain configuration, critical for producing enantiopure intermediates .

Biological Activity

Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Structural Overview

Chemical Structure:
this compound features a bicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group and a cyano functional group at the 6-position. Its molecular formula is C11H16N2O2C_{11}H_{16}N_{2}O_{2} with a molar mass of approximately 208.26 g/mol and a melting point of 72-73 °C, indicating its solid state at room temperature .

Antiproliferative Effects

Research has indicated that this compound and related compounds exhibit significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested:
    • Human erythroleukemia (K562)
    • T lymphocyte (Jurkat)
    • Cervical carcinoma (HeLa)
    • Mouse colon carcinoma (CT26)
    • African green monkey kidney epithelial (Vero)

Results:
The compound demonstrated IC50 values ranging from 4.2 to 24.1 μM across the tested cell lines, indicating effective inhibition of cell proliferation. Notably, treatment with these compounds resulted in an accumulation of cells in the SubG1 phase, suggesting induction of apoptosis.

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve interactions with specific molecular targets such as enzymes and receptors:

  • Potential Targets:
    • Opioid receptors
    • Histone deacetylases
    • Other signaling pathways associated with cancer cell proliferation and survival

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure TypeUnique Features
Exo-3-boc-6-amino-3-azabicyclo[3.1.0]hexaneBicyclicContains an amino group instead of cyano
Endo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexaneBicyclicDifferent stereochemistry affecting reactivity
TrovafloxacinFluoroquinoloneExhibits potent antibacterial activity

The structural variations among these compounds may significantly influence their biological activities, particularly in terms of receptor binding and enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of azabicyclic derivatives, providing insights into their therapeutic potential:

  • Anticancer Properties: A study demonstrated that spirocyclic compounds similar to this compound exhibit broad-spectrum anticancer activity, highlighting their potential as lead compounds in drug discovery .
  • Mechanistic Studies: Research focusing on the interaction between azabicyclic derivatives and opioid receptors has shown that these compounds can act as antagonists, providing a basis for their use in pain management therapies .

Q & A

Q. What are the established synthetic routes for Exo-3-Boc-6-cyano-3-azabicyclo[3.1.0]hexane?

The compound is synthesized via dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with suitable diazo compounds (e.g., ethyl diazoacetate). Key steps include:

  • Cyclopropanation : Dirhodium(II) catalysts enable stereoselective formation of the bicyclic core.
  • Functionalization : Subsequent substitution or oxidation introduces the cyano group at the 6-position.
  • Protection : The Boc group at the 3-position is retained to prevent unwanted side reactions .

Q. How can NMR spectroscopy confirm the exo configuration of the substituents?

  • 1H NMR : Distinct coupling constants (e.g., J = 4–6 Hz for exo protons) and splitting patterns differentiate exo/endo isomers.
  • 13C NMR : Chemical shifts for bridgehead carbons (e.g., C3 and C6) are sensitive to stereochemistry, with exo substituents showing upfield/downfield shifts due to ring strain .
  • 2D NMR : NOESY or ROESY correlations verify spatial proximity of exo substituents .

Q. What strategies are used to stabilize the bicyclic core during storage?

  • Salt formation : Conversion to hydrochloride salts minimizes volatility and degradation .
  • Storage conditions : Anhydrous environments at 2–8°C under inert gas (N2/Ar) prevent hydrolysis of the Boc group .

Q. How is the compound’s purity validated in early-stage synthesis?

  • HPLC-MS : Reverse-phase chromatography with UV/ESI-MS detection quantifies impurities (e.g., unreacted starting materials).
  • Melting point analysis : Sharp melting points (±1°C) indicate crystallinity and purity .

Q. What preliminary biological assays are recommended for screening?

  • In vitro enzyme inhibition : Test against targets like dipeptidyl peptidase IV (DPP-4) or bacterial gyrase, given structural similarity to pharmaceuticals (e.g., Saxagliptin, Trovafloxacin) .
  • Cytotoxicity : Use human cell lines (e.g., HEK293) to assess baseline toxicity at µM-mM concentrations .

Advanced Research Questions

Q. How can regioselective functionalization of the bicyclic core be achieved?

  • Nucleophilic substitution : Tosyl groups at the 6-position undergo displacement with amines/alcohols under mild conditions (e.g., K2CO3 in DMF) .
  • Reductive alkylation : Trifluoroacetaldehyde hemiacetal reacts with primary amines on the bicyclic core to introduce fluorinated side chains .
  • Oxidative diversification : m-CPBA selectively oxidizes sulfur or nitrogen moieties without disrupting the bicyclic scaffold .

Q. What computational methods support pharmacophore modeling for this scaffold?

  • Molecular docking : Align the bicyclic core with binding pockets of DPP-4 or serotonin transporters (SERT/NET/DAT) to predict affinity .
  • DFT calculations : Optimize transition states for cyclopropanation to rationalize stereoselectivity in dirhodium-catalyzed syntheses .

Q. How do steric and electronic effects influence reaction pathways in derivatives?

  • Steric effects : Bulky substituents (e.g., tert-butyl) at the 3-position hinder nucleophilic attack, favoring endo transition states.
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) at the 6-position polarize the ring, accelerating electrophilic substitutions .
  • Case study : Pd-catalyzed cross-coupling fails with aryl bromides due to steric hindrance from the bicyclic core, necessitating alternative Ti-mediated cyclizations .

Q. What in vivo models are suitable for evaluating brain penetration and bioavailability?

  • Rodent pharmacokinetics : Administer orally (10–50 mg/kg) and measure plasma/brain concentrations via LC-MS. Optimal candidates show B/B ratios >4 (brain-to-blood) and >30% oral bioavailability .
  • Microdialysis : Monitor neurotransmitter reuptake inhibition in rat prefrontal cortex to correlate exposure with pharmacodynamic effects .

Q. How are contradictions in biological activity data resolved?

  • Metabolite profiling : Identify active/inactive metabolites using HR-MS and in vitro liver microsomes.
  • Off-target screening : Broad-panel kinase/GPCR assays isolate confounding interactions.
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., DPP-4) to validate binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.